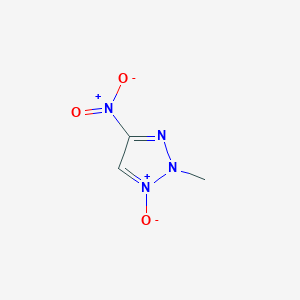

2-methyl-4-nitro-2H-1,2,3-triazole 1-oxide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H4N4O3 |

|---|---|

Molecular Weight |

144.09 g/mol |

IUPAC Name |

2-methyl-4-nitro-1-oxidotriazol-1-ium |

InChI |

InChI=1S/C3H4N4O3/c1-5-4-3(7(9)10)2-6(5)8/h2H,1H3 |

InChI Key |

AIOXQTXOWLJLCY-UHFFFAOYSA-N |

Canonical SMILES |

CN1N=C(C=[N+]1[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Mechanistic Elucidation of Synthetic Transformations Involving 2 Methyl 4 Nitro 2h 1,2,3 Triazole 1 Oxide Precursors

Detailed Mechanistic Pathways of Nitro Group Introduction

The introduction of a nitro group onto a 2-methyl-2H-1,2,3-triazole 1-oxide precursor is a critical step in the synthesis of the target molecule. This transformation is typically achieved through electrophilic nitration, a cornerstone of aromatic and heterocyclic chemistry.

Electrophilic Aromatic Substitution Mechanism via Nitronium Ion Intermediates

The nitration of heterocyclic compounds like 2-methyl-2H-1,2,3-triazole 1-oxide generally proceeds via an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.comyoutube.com The key electrophile in this reaction is the nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of concentrated nitric acid and a stronger acid, most commonly sulfuric acid. masterorganicchemistry.comyoutube.com

The reaction mechanism can be described in the following steps:

Formation of the Nitronium Ion: Sulfuric acid protonates nitric acid, leading to the formation of a good leaving group (water). Subsequent elimination of water generates the highly electrophilic nitronium ion. masterorganicchemistry.comyoutube.com

HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻

H₂NO₃⁺ → NO₂⁺ + H₂O

Nucleophilic Attack and Formation of the σ-Complex: The π-electron system of the triazole ring acts as a nucleophile, attacking the nitronium ion. This step is typically the rate-determining step as it disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. chemguide.co.uk

Deprotonation and Restoration of Aromaticity: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the triazole ring and yields the final nitrated product. chemguide.co.uk

The N-oxide functionality and the methyl group on the triazole ring influence the regioselectivity of the nitration by affecting the electron density at different positions of the ring.

Computational Verification of Electron Density and Regioselectivity in Nitration

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms and predicting the regioselectivity of electrophilic aromatic substitutions. rsc.orgmdpi.com For 2-methyl-2H-1,2,3-triazole 1-oxide, computational studies can provide insights into the electron distribution within the heterocyclic ring, thereby predicting the most likely site of electrophilic attack.

Molecular orbital calculations, such as the analysis of the Highest Occupied Molecular Orbital (HOMO) and electrostatic potential maps, can identify the regions of highest electron density on the triazole ring. These regions are the most nucleophilic and, therefore, the most susceptible to attack by the electrophilic nitronium ion. The N-oxide group, being electron-donating through resonance and electron-withdrawing through induction, along with the electron-donating methyl group, will collectively influence the electron density at the C4 and C5 positions of the triazole ring.

Theoretical calculations can also be used to determine the relative stabilities of the possible σ-complex intermediates formed upon attack at different positions. The transition state energies for the formation of these intermediates can be calculated, with the pathway having the lowest activation energy being the most favorable. Such computational analyses are crucial for understanding and predicting the observed regioselectivity in the nitration of substituted triazole N-oxides. While specific computational studies on 2-methyl-4-nitro-2H-1,2,3-triazole 1-oxide are not extensively reported, the principles derived from studies on related nitro-azole systems are applicable. mdpi.comrsc.org

Reaction Mechanisms in Copper-Catalyzed Cycloadditions for Triazole Synthesis

The formation of the 1,2,3-triazole ring is often accomplished through a [3+2] cycloaddition reaction between an azide (B81097) and an alkyne or a suitable alkene precursor. Copper catalysis plays a pivotal role in enhancing the rate and controlling the regioselectivity of these reactions.

[3+2] Cycloaddition of Nitroolefins with Organic Azides

A highly effective method for the synthesis of nitro-substituted 1,2,3-triazoles involves the copper-catalyzed [3+2] cycloaddition of nitroolefins with organic azides. acs.orgfrontiersin.org This reaction provides a direct route to 4-nitro-1,2,3-triazoles. The general mechanism involves the following key steps:

Coordination of Copper: The copper(I) catalyst coordinates to the alkyne (or a precursor that can eliminate to form an alkyne), activating it for nucleophilic attack. acs.org

Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) catalyst to form a copper acetylide intermediate. This step significantly increases the nucleophilicity of the alkyne carbon. acs.org

Coordination of the Azide: The organic azide then coordinates to the copper center.

Cycloaddition: The coordinated azide undergoes a cycloaddition reaction with the copper acetylide. This is a stepwise process rather than a concerted one, which is characteristic of the uncatalyzed Huisgen cycloaddition. nih.gov

Formation of a Six-Membered Metallacycle: A six-membered copper(III) metallacycle intermediate is proposed to form. nih.gov

Ring Contraction and Product Formation: This intermediate then undergoes reductive elimination and ring contraction to form the triazole ring, regenerating the copper(I) catalyst.

In the case of using nitroolefins, the reaction is often followed by an oxidation step to yield the aromatic nitro-triazole. acs.org

Role of Copper Catalysis in Intermediate Stabilization and Oxidation

Copper catalysis is crucial for the efficiency and regioselectivity of the azide-alkyne cycloaddition (CuAAC). The primary roles of the copper catalyst include:

Activation of the Alkyne: By forming the copper acetylide, the catalyst significantly lowers the activation energy for the cycloaddition compared to the uncatalyzed thermal reaction. acs.org

Regiocontrol: The stepwise mechanism involving copper intermediates directs the reaction to exclusively yield the 1,4-disubstituted triazole isomer, in contrast to the mixture of 1,4- and 1,5-isomers often obtained in the absence of a catalyst. nih.gov

In reactions involving nitroolefins, an oxidative step is necessary to form the final aromatic triazole. Copper(II) species, which can be present in the reaction mixture or generated from the oxidation of copper(I) by air, can act as the oxidant. acs.orgnih.gov The copper catalyst can facilitate this oxidation, potentially through a single-electron transfer (SET) mechanism, leading to the elimination of a proton and the formation of the aromatic nitro-triazole system. The presence of an oxidant like air can also serve to regenerate the active copper(I) catalyst if it is oxidized to copper(II) during the catalytic cycle. researchgate.net

Oxidative Cyclization and Ring Transformation Mechanisms in Azole Systems

The synthesis of this compound can also be envisioned through oxidative cyclization or ring transformation pathways, starting from appropriately functionalized precursors.

Oxidative cyclization reactions are powerful methods for the construction of heterocyclic rings. For instance, the formation of a triazole N-oxide ring can be achieved through the oxidative cyclization of α-amino oximes or related precursors. mdpi.com The mechanism of such reactions often involves the oxidation of a nitrogen atom to a nitroso or a related reactive intermediate, followed by intramolecular nucleophilic attack and subsequent cyclization and dehydration or further oxidation to yield the stable heterocyclic N-oxide. nih.gov While specific examples leading directly to this compound via this route are scarce in the literature, the general principles of oxidative N-N and N-C bond formation are well-established. researchgate.net

Ring transformation reactions offer another synthetic avenue. For example, it has been reported that furoxan (1,2,5-oxadiazole 2-oxide) rings can be transformed into 1,2,3-triazole 1-oxide rings. researchgate.net This transformation is proposed to proceed via nucleophilic attack of an amine on the furoxan ring, leading to ring opening. This is followed by a dehydrative cyclization of the resulting intermediate to form the more stable 1,2,3-triazole 1-oxide ring system. researchgate.net This type of ring transformation highlights the potential of using existing heterocyclic systems as precursors for the synthesis of the target molecule.

Below is a table summarizing the mechanistic aspects discussed:

| Section | Mechanistic Feature | Key Intermediates | Driving Force |

| 3.1.1 | Electrophilic Aromatic Substitution | Nitronium ion (NO₂⁺), σ-complex | Restoration of aromaticity |

| 3.1.2 | Computational Analysis | Transition states for σ-complex formation | Lower activation energy for the preferred regioisomer |

| 3.2.1 | Copper-Catalyzed [3+2] Cycloaddition | Copper acetylide, six-membered copper(III) metallacycle | Formation of a stable aromatic triazole ring |

| 3.2.2 | Role of Copper Catalyst | Copper(I) and Copper(II) species | Lowering activation energy, regiocontrol, stabilization of intermediates |

| 3.3 | Oxidative Cyclization / Ring Transformation | Nitroso intermediates, open-chain intermediates from ring opening | Formation of a thermodynamically stable N-oxide heterocyclic ring |

Ring Opening Reactions of 1,2,3-Triazolate Anions and Tautomers

The stability of the 1,2,3-triazole ring is significant, yet under certain conditions, it can undergo ring-opening reactions. These transformations are often facilitated by the formation of triazolate anions or through the involvement of specific tautomeric forms. The propensity for ring-opening is notably enhanced in fused heterocyclic systems and for triazoles bearing strong electron-withdrawing substituents. researchgate.net

One of the fundamental processes governing the reactivity of NH-1,2,3-triazoles is the Dimroth rearrangement, a type of tautomeric equilibrium that can precede ring-opening. researchgate.net This equilibrium can lead to the formation of intermediates that are more susceptible to cleavage. Metal catalysis, employing metals such as copper, rhodium, silver, and nickel, has been shown to effectively promote the ring-opening of 1,2,3-triazoles. researchgate.net For instance, a plausible mechanism for a copper-catalyzed ring-opening of N-acylbenzotriazoles involves the initial attack of the copper catalyst on the triazole, activating the N1-N2 bond and leading to the formation of an arenediazonium species. This intermediate then releases nitrogen gas (N₂) to form a new intermediate, which ultimately yields the final product through reductive elimination. researchgate.net

In the absence of metal catalysts, certain 1,2,3-triazoles can be induced to open, forming reactive diazo compounds. This is particularly true for triazoles substituted with groups like sulfonyl or perfluoroalkyl at the N1 position. researchgate.net These electron-withdrawing groups weaken the triazole ring, facilitating an electrocyclic ring-opening process. researchgate.net

| Condition/Catalyst | Key Mechanistic Feature | Intermediate Species | Outcome |

| Metal Catalysis (e.g., Cu, Rh) | Activation of N1-N2 bond | Metal-stabilized carbene, Arenediazonium species | Denitrogenative coupling, Formation of new heterocycles researchgate.net |

| Strong Electron-Withdrawing Groups | Weakening of the triazole ring | Tautomeric diazo compounds | Precursors for further synthesis researchgate.net |

| Thermal/Photochemical | Dimroth Rearrangement | Isomeric triazole tautomers | Formation of N-aryl ethene-1,1-diamines after nitrogen extrusion researchgate.net |

1,5-Electrocyclization Reactions of 1,2,3-Triazole Systems

Electrocyclization reactions are a key step in the formation of various heterocyclic systems from open-chain precursors. In the context of azole chemistry, 1,5-electrocyclization is a spontaneous and often irreversible process that leads to the formation of stable five-membered rings. While not a reaction of the triazole ring itself, it is a critical step in the synthesis of related structures, and the principles are applicable to triazole synthesis pathways.

A relevant example is the formation of 1,5-disubstituted tetrazoles, which involves a spontaneous 1,5-electrocyclization of an azide-containing intermediate. mdpi.com In a multi-component reaction, an iminium ion is trapped by an isocyanide, which is then attacked by an azide ion. mdpi.com The resulting open-chain intermediate rapidly undergoes a 1,5-electrocyclization to form the stable tetrazole ring. mdpi.com This type of pericyclic reaction is governed by orbital symmetry rules and is highly efficient for the construction of such heterocyclic cores.

| Reaction Type | Precursor Structure | Key Step | Product |

| Ugi-Azide Reaction | Nitrilium ion and azide ion | Attack of azide on nitrilium ion followed by spontaneous cyclization | 1,5-Disubstituted tetrazole mdpi.com |

Mechanistic Insights into N-Oxide Formation in Triazole Derivatives

The introduction of an N-oxide group onto a triazole ring, creating compounds such as this compound, significantly alters the electronic properties and reactivity of the heterocycle. nih.gov The N-O bond confers unique electronic characteristics, making the nitrogen center electron-rich and highly polarizable. nih.gov

Radical Pathways in Tert-Butyl Nitrite (B80452) Mediated N-Oxidations

A metal-free and efficient method for the synthesis of 1,2,3-triazole N-oxides utilizes tert-butyl nitrite (t-BuONO) as a nitric oxide (NO) source. nih.govrsc.org This reaction proceeds under mild conditions and is believed to follow a radical-based mechanism. nih.gov

The proposed mechanism begins with the thermal degradation of tert-butyl nitrite (TBN) into a tert-butoxy (B1229062) radical and a nitric oxide (NO) radical. nih.govnih.gov The tert-butoxy radical then acts as a hydrogen abstractor, removing a hydrogen atom from a suitable precursor, such as a hydrazone intermediate formed in situ. nih.gov This abstraction generates a new radical intermediate. This intermediate subsequently combines with the nitric oxide radical. nih.gov The final step involves an intramolecular cyclization, where a nucleophilic nitrogen atom attacks the nitrosyl group, leading to the formation of the 1,2,3-triazole N-oxide ring system. nih.gov The use of tert-butyl nitrite as both a radical initiator and an N-O fragment donor provides a convenient pathway to these oxidized heterocycles. nih.govrsc.org

| Step | Reactants | Products | Description |

| 1. Initiation | tert-butyl nitrite (t-BuONO) | tert-butoxy radical + NO radical | Thermal degradation of t-BuONO. nih.gov |

| 2. Hydrogen Abstraction | Precursor (e.g., hydrazone) + tert-butoxy radical | Radical intermediate + tert-butanol | The tert-butoxy radical abstracts a hydrogen atom. nih.gov |

| 3. Radical Combination | Radical intermediate + NO radical | N-Nitroso intermediate | The two radical species combine. nih.gov |

| 4. Cyclization | N-Nitroso intermediate | 1,2,3-Triazole N-oxide | Intramolecular nucleophilic attack leads to ring closure. nih.gov |

Analysis of Intermediates and Transition States in N-Oxide Generation

Control experiments and mechanistic studies have provided valuable insights into the intermediates involved in the tert-butyl nitrite-mediated synthesis of 1,2,3-triazole N-oxides. nih.govrsc.org The reaction pathway involves several key transient species.

For the synthesis starting from phenylhydrazine (B124118) hydrochloride and 3-aminocrotononitrile, the initial step is an aza-Michael addition to form a hydrazone intermediate. nih.gov This hydrazone is the species that undergoes hydrogen abstraction by the tert-butoxy radical, as described previously. The resulting radical intermediate is then trapped by the NO radical to form an N-nitroso compound. nih.gov The subsequent cyclization of this nitroso intermediate is the final, ring-forming step. nih.gov

While detailed computational analysis of the transition states for this specific N-oxidation is not widely available, analyses of related triazole-forming reactions, such as isocyanide-diazo compound cycloadditions, indicate that the cycloaddition step itself often has the highest free-energy barrier and is, therefore, the rate-determining step. mdpi.com A similar principle likely applies to the final cyclization step in the N-oxide synthesis, where the formation of the heterocyclic ring from the open-chain nitroso intermediate represents the key energetic hurdle.

Advanced Spectroscopic and Structural Characterization of 2 Methyl 4 Nitro 2h 1,2,3 Triazole 1 Oxide

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) Chemical Shift Analysis and Signal Assignment

In ¹H NMR spectroscopy of 2-methyl-4-nitro-2H-1,2,3-triazole 1-oxide, two primary signals would be expected. The first would be a singlet corresponding to the methyl (CH₃) protons attached to the N2 position of the triazole ring. The second signal, also a singlet, would arise from the single proton (C5-H) on the triazole ring. The precise chemical shifts would be influenced by the electron-withdrawing effects of the adjacent nitro group and the N-oxide moiety. No specific experimental data for these shifts is currently published.

Carbon-13 NMR (¹³C NMR) Characterization of Skeletal Carbons

A proton-decoupled ¹³C NMR spectrum would be expected to show three distinct signals corresponding to the three carbon atoms in the molecule. One signal would represent the methyl carbon (N-CH₃), while the other two would correspond to the C4 and C5 carbons of the triazole ring. The C4 carbon, being directly attached to the nitro group, is expected to be significantly deshielded and appear at a lower field (higher ppm value). The chemical shifts provide critical information about the electronic environment of the carbon skeleton.

Studies of Tautomerism and Regioisomerism via Advanced NMR Techniques

For the parent 1,2,3-triazole ring, N-H tautomerism is a key feature. However, in this compound, the substitution of a methyl group at the N2 position precludes this type of tautomerism. The primary isomeric considerations are therefore regioisomers, which differ in the position of the methyl group (1-methyl, 2-methyl, or 3-methyl) and the N-oxide. Advanced 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), would be crucial in unambiguously establishing the connectivity between the methyl group and the N2 position, and confirming the location of the N-oxide, thus distinguishing it from other potential regioisomers formed during synthesis.

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

Key expected vibrational modes include:

Asymmetric and Symmetric NO₂ Stretching: Strong absorption bands, typically in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric), are characteristic of the nitro group.

N-O Stretching: The N-oxide functionality would give rise to a distinct N-O stretching vibration. For 1,2,3-triazole N-oxides, this band can be complex but is a key indicator of the oxidized ring. nih.gov

C-H Stretching: Vibrations corresponding to the methyl and ring C-H bonds would appear in the 2900-3100 cm⁻¹ region.

Ring Vibrations: Skeletal vibrations of the triazole ring (C=N, N=N, C-N stretching) would be observed in the fingerprint region (typically below 1600 cm⁻¹).

A data table of specific, experimentally determined vibrational frequencies for this compound is not available in the reviewed literature.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. A crystal structure analysis of this compound would confirm the planarity of the triazole ring and determine the orientation of the methyl and nitro substituents relative to the ring. Furthermore, it would provide crucial data on intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the crystal packing and influence properties like density and thermal stability. To date, the crystal structure for this specific compound has not been reported in publicly accessible crystallographic databases.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry serves as a critical analytical technique for the structural elucidation of novel compounds, providing valuable information on the molecular weight and fragmentation patterns. For this compound, mass spectrometry confirms the molecular structure and offers insights into its stability and the relative strengths of its chemical bonds.

Molecular Ion Peak Confirmation

In a typical mass spectrum of this compound, the molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. This peak provides direct confirmation of the compound's elemental composition. High-resolution mass spectrometry (HRMS) would further allow for the determination of the exact molecular formula by distinguishing it from other compounds with the same nominal mass.

General Fragmentation Pathways of Related Compounds

While specific experimental mass spectra for this compound are not widely available in the public domain, the fragmentation pattern can be predicted based on the known behavior of related nitroaromatic compounds, triazole derivatives, and N-oxides. The fragmentation of such molecules under electron ionization (EI) typically involves the loss of small, stable neutral molecules and radicals.

For nitroaromatic compounds, characteristic fragmentation includes the loss of the nitro group ([M-NO₂]⁺) and other oxygen-containing fragments. N-oxides are known to exhibit a diagnostic loss of an oxygen atom ([M-O]⁺). The fragmentation of the triazole ring itself can also occur, leading to various smaller fragments.

Predicted Fragmentation of this compound

Based on the general principles observed in similar structures, a plausible fragmentation pathway for this compound can be proposed. The initial fragmentation is likely to involve the weaker bonds, such as the N-O bond of the N-oxide and the C-N bond of the nitro group.

A proposed fragmentation scheme is detailed in the table below:

| m/z Value | Proposed Fragment | Neutral Loss | Plausible Structure of Fragment |

| [M]⁺ | Molecular Ion | - | C₃H₄N₄O₃ |

| [M-16]⁺ | [M-O]⁺ | O | 2-methyl-4-nitro-2H-1,2,3-triazole |

| [M-30]⁺ | [M-NO]⁺ | NO | 2-methyl-4-oxy-2H-1,2,3-triazole |

| [M-46]⁺ | [M-NO₂]⁺ | NO₂ | 2-methyl-2H-1,2,3-triazole 1-oxide |

Detailed Research Findings

Studies on related nitro-substituted triazole N-oxides indicate that the initial fragmentation is often dominated by the loss of the N-oxide oxygen, followed by the elimination of the nitro group, or vice versa. The relative abundance of these fragment ions can provide information about the bond dissociation energies within the molecule. For instance, a more intense [M-O]⁺ peak compared to the [M-NO₂]⁺ peak would suggest that the N-O bond is weaker than the C-NO₂ bond.

Further fragmentation of the triazole ring would lead to smaller ions. The stability of the triazole ring, an aromatic heterocycle, suggests that its fragmentation would occur after the initial loss of the substituents.

It is important to note that the precise fragmentation pattern can be influenced by the ionization method used (e.g., electron ionization, chemical ionization) and the energy applied. A detailed analysis using techniques such as tandem mass spectrometry (MS/MS) would be required to definitively establish the fragmentation pathways and the structures of the resulting ions.

Research Applications of 2 Methyl 4 Nitro 2h 1,2,3 Triazole 1 Oxide and Its Congeners

Advanced Energetic Materials Research and Development

The quest for novel energetic materials that offer superior performance while ensuring greater safety is a primary driver of research in this field. Triazole N-oxide derivatives are a focal point of this research due to their favorable combination of high energy density and reduced sensitivity.

The design of new High-Energy Density Materials (HEDMs) is a complex challenge centered on balancing high performance with low sensitivity. mdpi.com Key design principles involve constructing molecules with a high nitrogen content, high density, and a positive heat of formation, as these factors contribute significantly to the energy released upon detonation. nih.govresearchgate.net Nitrogen-rich heterocyclic rings, such as triazoles and tetrazoles, are desirable backbones for HEDMs because the formation of stable N₂ gas during detonation releases a substantial amount of energy derived from the compound's high heat of formation. nih.gov Another critical parameter is the oxygen balance, which describes the degree to which the explosive can be oxidized and determines the composition of detonation products, thereby influencing the total energy release. osti.govnih.gov Modern strategies focus on combining the characteristics of aromatic energetic materials (better safety) with aliphatic ones (higher energy) to develop new, superior compounds. mdpi.com The ultimate goal is to skillfully integrate low sensitivity and high energy within a single molecular framework. mdpi.comresearchgate.net

The introduction of an N-oxide group into a heterocyclic ring is a recognized strategy for improving the energetic properties of a compound. mdpi.com This functionality plays a crucial role by acting as an internal source of oxygen, thereby enhancing the molecule's oxygen balance. rsc.orgscispace.com An improved oxygen balance ensures more complete combustion of the carbon and hydrogen backbone during detonation, leading to a greater release of energy and the formation of optimal gaseous products like H₂O and CO₂. osti.govosmre.gov This strategy of oxidizing nitrogen atoms in heterocyclic compounds is an effective means to develop new energetic materials with both high performance and better safety profiles. mdpi.comrsc.orgscispace.com

A significant challenge in HEDM research is mitigating the inherent trade-off between energy and sensitivity. mdpi.com Triazole N-oxide scaffolds are actively explored for the development of Insensitive Energetic Materials (IEMs) because they can provide a robust and stable molecular framework. The combination of the stable aromatic triazole ring with energy-rich functional groups, including N-oxides, can lead to compounds with high thermal stability and reduced sensitivity to external stimuli like impact and friction. energetic-materials.org.cn Research into regioisomeric nitro-substituted fused triazoles has yielded compounds that are insensitive to friction and impact while demonstrating good densities and high detonation velocities. scispace.com The strategic placement of functional groups can induce intramolecular hydrogen bonding, which further contributes to the stability and insensitivity of the resulting material. researchgate.net

The specific placement of nitro and amino groups on the triazole N-oxide ring has a profound effect on the energetic performance and stability of the molecule. This concept, known as positional isomerization, is a key strategy in tuning the properties of HEDMs. mdpi.com Studies on 1,2,4-triazole (B32235) N-oxide derivatives have shown that altering the positions of nitro and amino groups can significantly impact detonation velocity and electrostatic potential. mdpi.com For instance, certain isomers can achieve a zero oxygen balance, meaning the molecule contains the precise amount of oxygen required for complete combustion, which often leads to superior detonation performance. mdpi.com The introduction of an amino group is generally considered an effective method for enhancing stability and lowering sensitivity. nih.gov However, the location of this group is critical; C-amino groups (attached to a carbon atom) tend to enhance density, detonation velocity, and pressure, while N-amino groups (attached to a nitrogen atom) can improve nitrogen content, heat of formation, and impact sensitivity. nih.govnih.govresearchgate.net This demonstrates that isomerization is a powerful tool for fine-tuning the balance between performance and safety in energetic materials. mdpi.com

| Compound | Crystal Density (g/cm³) | Detonation Velocity (m/s) |

|---|---|---|

| NATNO | 1.92 | 9748 |

| NATNO-1 | 1.92 | 9841 |

| NATNO-2 | 1.92 | 9818 |

| NATNO-3 | 1.94 | 9906 |

| NATNO-4 | 1.88 | 9592 |

Data sourced from theoretical calculations on designed molecules. mdpi.comresearchgate.net

Melt-castable explosives are widely used because they can be melted at relatively low temperatures (typically 70-120 °C) and poured into munitions casings, which is a scalable and efficient manufacturing process. dettx.comnih.govlanl.gov For a compound to be suitable as a melt-cast explosive, it must have a low melting point, good thermal stability, and high energy density. nih.gov Research has identified 2-methyl-4,5-dinitro-1,2,3-triazole-3-oxide (MDNTO), a dinitro congener of the subject compound, as a potential melt-cast explosive. dettx.com MDNTO has a melting point of 132 °C and a density of 1.73 g/cm³, with performance exceeding that of 1-methyl-3,5-dinitro-1,2,4-triazole (MDNT). dettx.com The development of such compounds is part of a broader effort to find replacements for traditional melt-cast explosives like TNT, aiming for materials with better performance and lower toxicity. nih.govresearchgate.net

Coordination Chemistry and Ligand Design

The field of coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules or ions, known as ligands. Nitrogen-rich heterocyclic compounds, including 1,2,3- and 1,2,4-triazoles, are versatile and effective ligands due to the presence of multiple nitrogen donor atoms capable of coordinating with metal centers. mdpi.comnih.govtennessee.edu The triazole ring can act as a bridge between metal ions, leading to the formation of discrete polynuclear complexes, coordination polymers, and metal-organic frameworks (MOFs). mdpi.comtennessee.eduresearchgate.net

The electronic properties of the triazole ring, which can be modulated by the presence of substituents like a nitro group, influence its coordination behavior. While the coordination chemistry of simple triazoles is well-established, the use of nitro-substituted triazole N-oxides as ligands is a more specialized area. The ability of the triazole moiety to form stable complexes with a variety of transition metals makes it a valuable building block in the design of functional coordination compounds with applications in areas such as magnetism and catalysis. mdpi.comnih.gov

Structural Diversity and Reactivity of Nitro 1,2,3 Triazole N Oxide Derivatives

Systematic Studies of Substituted 1,2,3-Triazole N-Oxides

The introduction of various substituents onto the 1,2,3-triazole N-oxide framework allows for the fine-tuning of its chemical and physical properties. Systematic studies have focused on adding alkyl, aryl, additional nitro, and azido groups to create a library of derivatives with tailored characteristics.

Alkylation of the 1,2,3-triazole ring system is a fundamental method for its functionalization. Studies on the alkylation of 4-nitro-1,2,3-triazole in alkaline conditions have shown that the reaction can proceed at all three endocyclic nitrogen atoms, leading to a mixture of N1, N2, and N3 isomers. nih.gov The specific nature of the alkylating agent and reaction conditions can influence the isomeric ratio of the products. This approach provides a pathway to various N-substituted nitro-1,2,3-triazoles, which can then be subjected to N-oxidation to yield the corresponding N-oxide derivatives. nih.gov

Direct arylation of the triazole N-oxide ring has also been achieved. Palladium-catalyzed C-H bond direct arylation has been successfully applied to 1H-1,2,3-triazole N-oxides. ehu.es The presence of the N-oxide group is crucial for this transformation; reactions attempted on the corresponding 1H-1,2,3-triazoles without the N-oxide functionality show significantly lower conversion. ehu.es This highlights the activating effect of the N-oxide group, which increases the Brønsted acidity of the C-H bond, facilitating catalysis. ehu.es

Table 1: Representative Palladium-Catalyzed C-H Arylation of 1H-1,2,3-Triazole N-Oxides

| Entry | Aryl Halide | Catalyst/Base | Solvent | Temp (°C) | Conversion (%) |

|---|---|---|---|---|---|

| 1 | Iodobenzene | Pd(OAc)₂ / K₂CO₃ | Toluene | 120 | >95 |

| 2 | Bromobenzene | Pd(OAc)₂ / K₂CO₃ | Toluene | 120 | 70 |

| 3 | Bromobenzene | Pd(OAc)₂ / K₂CO₃ | 1,4-Dioxane | 120 | >95 |

Data compiled from studies on palladium-catalyzed arylation reactions. nih.gov

The introduction of additional energetic functional groups, such as nitro (NO₂) and azido (N₃), onto the triazole N-oxide scaffold is a key strategy in the development of high-energy density materials.

The synthesis of dinitro derivatives has been reported, for instance, in the creation of 3,3'-dinitro-5,5'-bis-1,2,4-triazole-1,1'-diol. This was achieved by the oxidation of 3,3'-dinitro-5,5'-bis(1H-1,2,4-triazole) using Oxone in a buffered aqueous solution. This method demonstrates a straightforward pathway for introducing N-oxide functionalities into dinitro-triazole systems, which significantly improves their energetic properties.

Further nitration of substituted triazoles can also yield dinitro compounds. For example, while the nitration of 2-methyl-2H-1,2,3-triazole primarily yields the mono-nitro product (2-methyl-4-nitro-2H-1,2,3-triazole), more forcing conditions can lead to the formation of 2-methyl-4,5-dinitro-2H-1,2,3-triazole.

Azido-functionalized triazoles represent another important class of energetic materials. Research has demonstrated the synthesis of complex molecules such as 4-azido-5-(chlorodinitromethyl)-2-nitro-2H-1,2,3-triazole. This key intermediate was constructed in a multi-step synthesis starting from 4-amino-1H-1,2,3-triazole-5-carbonitrile. The subsequent dechlorination of this compound yielded potassium 4-azido-5-(dinitromethyl)-2H-1,2,3-triazole, a powerful energetic salt.

Chemical Transformations of the Nitro Group within the Triazole Framework

The nitro group on the 2-methyl-4-nitro-2H-1,2,3-triazole 1-oxide is a versatile functional handle that can undergo various chemical transformations, primarily oxidation and reduction, to generate different classes of compounds.

The oxidation of a nitro group to a nitroso (-N=O) or nitrate (-ONO₂) derivative is not a commonly reported transformation in organic synthesis. Generally, nitroso compounds are intermediates in the reduction of nitro compounds to amines or are prepared by the oxidation of amines. britannica.com The direct oxidation of a stable nitro group on an aromatic heterocycle like a triazole N-oxide is chemically challenging and not well-documented in scientific literature. Searches for this specific transformation on nitro-triazole N-oxides did not yield established synthetic protocols, suggesting this is a less-explored or unfeasible reaction pathway for this class of compounds.

In contrast to its oxidation, the reduction of the nitro group is a fundamental and widely used transformation. The nitro group of 4-nitro-2H-1,2,3-triazole and its N-oxide derivatives can be readily reduced to an amino group (-NH₂). This conversion is a key step for synthesizing various functionalized triazoles, as the resulting amino group can be further modified.

The reduction of aromatic nitro compounds to their corresponding amines is a well-established process that can be achieved using a variety of reagents and conditions. thieme-connect.deresearchgate.net The reaction proceeds in steps, typically via nitroso and hydroxylamine intermediates. thieme-connect.de

Table 2: Common Methods for Nitro Group Reduction

| Method | Reagent(s) | Notes |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Nickel | A common, efficient, and clean method. wikipedia.org |

| Metal in Acid | Fe, Sn, or Zn in HCl or Acetic Acid | Classic method, often used on an industrial scale. |

| Transfer Hydrogenation | Hydrazine, Ammonium formate | Uses a hydrogen donor in the presence of a catalyst like Pd/C. |

These established methods are applicable to the nitro-triazole N-oxide framework for the synthesis of amino-triazole N-oxide analogues, which serve as versatile building blocks for more complex heterocyclic systems.

Ring Substitutions and Functionalization Reactions

Beyond transformations involving the existing substituents, the triazole N-oxide ring itself can be functionalized. Direct C-H functionalization is a powerful tool for this purpose, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed C-5 arylation of N-substituted 1,2,3-triazole N-oxides has been shown to be an effective method for introducing aryl groups directly onto the triazole core. nih.gov

This reaction demonstrates a site-selective C-H/C-X coupling, where X can be a halide or a boronic acid. nih.gov For instance, the coupling between 2-aryl-1,2,3-triazole N-oxides and arylboronic acids provides a direct route to 2,5-diaryl-1,2,3-triazole N-oxides. The resulting arylated N-oxides can then be deoxygenated to yield the corresponding 2,4-disubstituted 1,2,3-triazoles. nih.gov This strategy underscores the utility of the N-oxide group not only in modifying the electronic properties of the molecule but also as a directing group and an activator for C-H functionalization.

Nucleophilic and Electrophilic Substitution on the Triazole Ring

The chemical behavior of the 1,2,3-triazole ring in this compound is profoundly influenced by the strong electron-withdrawing nature of both the 4-nitro group and the 1-oxide group. This electronic configuration renders the heterocyclic ring highly electron-deficient.

Electrophilic Substitution: The presence of these deactivating groups significantly reduces the electron density of the triazole ring, making it resistant to electrophilic aromatic substitution. The parent 1,2,3-triazole can undergo electrophilic attack, but the introduction of a nitro group deactivates the ring toward such reactions. The additional N-oxide group further exacerbates this effect, making electrophilic substitution highly unfavorable under typical conditions.

Nucleophilic Substitution: Conversely, the electron-deficient character of the ring enhances its susceptibility to nucleophilic attack. While direct nucleophilic substitution on the carbon atoms of the triazole ring is not extensively documented for this specific molecule, two primary pathways for nucleophilic reaction can be considered. The first is the potential for nucleophilic displacement of the nitro group. In related non-oxidized nitrotriazoles, the nitro group can be substituted by strong nucleophiles, a reaction that serves as a method for further functionalization. The second, more general pathway, involves nucleophilic addition to the ring carbons, a characteristic reaction for electron-poor heterocyclic N-oxides. The N-oxide group in pyridine, for example, activates the ortho and para positions to nucleophilic attack. youtube.comyoutube.com

Table 1: Predicted Reactivity of the Triazole Ring in this compound

| Reaction Type | Reactivity | Rationale |

|---|---|---|

| Electrophilic Substitution | Highly Unfavorable | Severe deactivation of the ring by electron-withdrawing nitro and N-oxide groups. |

| Nucleophilic Substitution | Favorable | The electron-deficient ring is susceptible to attack by nucleophiles, potentially leading to the displacement of the nitro group or addition to the ring. |

Selective Functionalization of Triazole Derivatives (e.g., Post-synthetic nitration)

A key strategy for modifying triazole derivatives is through post-synthetic functionalization, where substituents are introduced onto a pre-formed triazole ring. Nitration is a prominent example of this approach, used to synthesize highly energetic materials. The synthesis of 2-methyl-4,5-dinitro-1,2,3-triazole-1-oxide (DNMTO) serves as a definitive example of the selective functionalization of a 2-methyl-1,2,3-triazole N-oxide precursor. researchgate.netresearchgate.net

Research outlines a synthetic pathway where glyoxal, methylhydrazine, and hydroxylamine hydrochloride are used as starting materials. researchgate.netresearchgate.net The process involves condensation, oxime formation, and cyclization to create a 2-methyl-1,2,3-triazole 1-oxide intermediate. This intermediate then undergoes post-synthetic nitration to yield the final dinitro product. One optimized method involves the synthesis of an intermediate, 2-methyltriazole (MTO), which is subsequently nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to produce DNMTO with high yield. researchgate.net

Regioselective Reactivity Patterns of Azole N-Oxides

The N-oxide group is a critical functional group that dictates the regioselectivity of substitution reactions in heterocyclic compounds. By withdrawing electron density from the ring through an inductive effect (-I) and donating it back through resonance (+M), it creates a distinct electronic pattern on the ring carbons.

In the well-studied case of pyridine N-oxide, this electronic interplay results in a partial positive charge (δ+) being localized on the carbons at the 2-, 4-, and 6-positions (ortho and para to the nitrogen). This activation makes these specific positions susceptible to nucleophilic attack. youtube.comyoutube.com

This principle of regioselective activation can be extended to other azole N-oxides. A study on 1,2,3-triazine 1-oxides demonstrated that the site of nucleophilic addition is highly dependent on the nature of the nucleophile. nih.gov As shown in Table 3, soft nucleophiles like thiophenoxide attack the 6-position, whereas hard nucleophiles like alkoxides selectively add to the 4-position. This highlights that both electronic and steric factors, as well as the characteristics of the nucleophile (Hard and Soft Acid-Base theory), govern the regiochemical outcome. nih.gov

For this compound, the N-oxide at the 1-position would be expected to similarly influence the electron distribution in the triazole ring. The presence of the methyl group at the 2-position and the nitro group at the 4-position would further modify this pattern, but the fundamental principle of N-oxide-directed nucleophilic attack would apply, likely activating the C5 position for nucleophilic addition.

Table 3: Regioselective Nucleophilic Addition to 4-substituted-1,2,3-Triazine 1-Oxides

| Nucleophile | Type | Site of Addition | Reference |

|---|---|---|---|

| Thiophenoxide | Soft | C6-position | nih.gov |

| Cysteine | Soft | C6-position | nih.gov |

| Glutathione | Soft | C6-position | nih.gov |

| Alkoxides | Hard | C4-position | nih.gov |

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Sustainable Synthesis

The traditional synthesis of nitro-triazole compounds often involves harsh conditions and hazardous reagents, such as concentrated nitric and sulfuric acids. Future research must prioritize the development of sustainable and safer synthetic protocols. Green chemistry offers several promising avenues for the synthesis of 2-methyl-4-nitro-2H-1,2,3-triazole 1-oxide and its derivatives.

Key areas for exploration include:

Ultrasound-Assisted Synthesis (Sonochemistry) : This technique utilizes ultrasonic waves to create acoustic cavitation, accelerating reaction rates and often leading to higher yields in shorter time frames. mdpi.comtandfonline.com The application of sonication to the nitration and N-oxidation of the triazole ring could reduce the need for aggressive reagents and lower energy consumption compared to conventional heating methods. nih.gov Research has demonstrated that ultrasound-assisted protocols can produce various triazole derivatives in good to excellent yields (75–89%) in as little as 40–80 minutes. mdpi.com

Mechanochemistry : By using mechanical force (e.g., ball milling) to induce chemical reactions, mechanochemistry can significantly reduce or eliminate the need for solvents, making it an inherently green technique. emerald.comnih.gov This approach is effective for preparing energy-related materials and could be adapted for the solid-state synthesis of energetic compounds, minimizing hazardous waste streams. emerald.comcnr.it

Eco-Friendly Catalysis and Solvents : The development of solid acid catalysts or reusable catalytic systems could replace corrosive mineral acids in the nitration step. Furthermore, exploring the use of greener solvents, such as ionic liquids or water, could drastically improve the environmental footprint of the synthesis. acs.orgresearchgate.net Studies on related triazole syntheses have shown the effectiveness of using water as a green solvent, which aligns with multiple principles of green chemistry. acs.org

Table 1: Comparison of Conventional and Green Synthetic Approaches for Triazole Derivatives

| Parameter | Conventional Synthesis | Potential Green Chemistry Approaches |

|---|---|---|

| Reagents | Concentrated H₂SO₄/HNO₃ | Reusable solid acids, milder nitrating agents. |

| Solvents | Organic solvents | Water, ionic liquids, or solvent-free (mechanochemistry). emerald.comacs.org |

| Energy Source | Conventional heating | Ultrasound, microwave irradiation, mechanical energy. mdpi.comnih.govresearchgate.net |

| Reaction Time | Often hours to days. mdpi.com | Minutes to a few hours. mdpi.comacs.org |

| Yields | Moderate to good | Potentially higher yields (up to 93%). acs.org |

| Waste | Acidic, hazardous waste streams | Reduced waste, recyclable catalysts. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Mechanistic Insights

Currently, the synthesis of energetic materials like this compound is typically monitored using offline analytical techniques (e.g., NMR, HPLC) after the reaction is complete. This approach offers limited understanding of the reaction dynamics. Future research should focus on implementing advanced, in-situ spectroscopic probes as part of a Process Analytical Technology (PAT) framework.

Real-time monitoring can provide critical data on:

Reaction Kinetics : Tracking the concentration of reactants, intermediates, and products in real-time to optimize reaction conditions and prevent runaway reactions.

Mechanism Elucidation : Identifying transient intermediates to gain a deeper understanding of the nitration and oxidation pathways.

Process Control and Safety : Ensuring the reaction proceeds as intended and detecting any deviations that could lead to hazardous situations.

Potential spectroscopic tools for this purpose are outlined in the table below.

Table 2: Spectroscopic Probes for In-Situ Reaction Analysis

| Spectroscopic Technique | Information Gained | Potential Advantages for Synthesis |

|---|---|---|

| Raman Spectroscopy | Vibrational modes of functional groups (C-NO₂, N-N, N-O). | Non-invasive; can use fiber-optic probes for remote monitoring in harsh environments. |

| FTIR Spectroscopy | Characteristic infrared absorptions of reactants and products. | Highly sensitive to changes in chemical bonding; provides complementary data to Raman. |

| UV-Vis Spectroscopy | Electronic transitions, chromophore formation (e.g., nitroso intermediates). | Useful for tracking conjugated systems and colored species that may form during the reaction. nih.gov |

| In-situ NMR | Detailed structural information on species present in the reaction mixture. | Unambiguous identification of intermediates and products, providing deep mechanistic insight. |

Expansion of Computational Modeling for Predictive Design of Energetic Materials and Catalysts

Computational chemistry is a powerful tool for accelerating the discovery of new energetic materials by predicting their properties before synthesis. nih.govresearchgate.net For this compound, future computational work can expand in two major directions: quantum mechanics and machine learning.

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can be used to calculate fundamental properties of novel derivatives. nih.gov This includes heats of formation, density, detonation velocity and pressure, and bond dissociation energies to predict thermal stability. nih.govaip.org Such studies can guide synthetic efforts by identifying candidate molecules with superior performance and stability compared to existing materials. aip.orgnih.gov Introducing N-oxide groups, for instance, has been computationally shown to generate superior energetic compounds with both high performance and reduced sensitivity. nih.govmdpi.com

Machine Learning (ML) : As computational power grows, ML is emerging as a data-driven method to rapidly screen vast chemical spaces. mdpi.comosti.gov By training ML models on existing data from experimental and computational studies, it is possible to predict the properties of thousands of new candidate molecules in a fraction of the time required for DFT calculations. rsc.orgumd.edunih.gov This approach can identify structure-property relationships that are not immediately obvious, guiding the design of next-generation materials based on the triazole N-oxide scaffold. nih.govresearchgate.net

Table 3: Computational Approaches for Designing Energetic Materials

| Approach | Methodology | Key Predictions | Throughput |

|---|---|---|---|

| Density Functional Theory (DFT) | Solves approximations of the Schrödinger equation for a molecule's electronic structure. nih.gov | Heat of formation, density, bond dissociation energy, detonation properties. aip.org | Low (computationally expensive). |

| Machine Learning (ML) | Trains algorithms (e.g., Random Forest, Neural Networks) on known data to find patterns. mdpi.comresearchgate.net | Detonation velocity, impact sensitivity, density, heat of formation. umd.edunih.gov | High (can screen 10⁷+ molecules). acs.orgacs.org |

Novel Applications in Emerging Fields Beyond Energetics and Coordination Chemistry

While the primary interest in this compound is its energetic properties, the unique combination of the triazole ring, a nitro group, and an N-oxide moiety suggests potential applications in other fields. The triazole scaffold is a well-established pharmacophore in medicinal chemistry. nih.gov

Future research should explore:

Medicinal Chemistry : The 3-nitro-1,2,4-triazole nucleus has shown significant potential against infectious diseases, including Chagas disease, leishmaniasis, and tuberculosis, often showing greater potency than related 2-nitroimidazole compounds. nih.govacs.orgacs.org The N-oxide group can also confer unique biological activities. nih.gov Derivatives of this compound could be synthesized and screened for antimicrobial, antifungal, or antiparasitic properties. nih.govresearchgate.net

Materials Science : Triazole derivatives are highly effective corrosion inhibitors for metals like steel and copper in acidic environments. nih.govrsc.orgnih.gov Their efficacy stems from the ability of the nitrogen heteroatoms and π-electrons to adsorb onto the metal surface. nih.gov The electron-rich N-oxide and electron-withdrawing nitro group could modulate this adsorption, leading to the design of highly efficient, ecologically friendly corrosion inhibitors. rsc.orgajol.info

Agrochemicals : The triazole ring is a core component of many successful fungicides and herbicides. Exploring the biological activity of derivatives in an agricultural context could open new avenues for this class of compounds. nih.gov

Table 4: Potential Applications of Triazole N-Oxide Derivatives

| Field | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, Antiparasitic Agents. nih.govnih.gov | The nitrotriazole scaffold is active against various pathogens; the N-oxide can enhance biological interactions. nih.govnih.gov |

| Materials Science | Corrosion Inhibitors. nih.gov | Triazole rings strongly adsorb to metal surfaces; substituents can tune inhibition efficiency. nih.govajol.info |

| Agrochemicals | Fungicides, Herbicides. | The triazole core is a known toxophore for various agricultural pests. nih.gov |

Synergistic Approaches Combining Synthetic Methodologies with Computational Strategies for Rational Design

The most rapid and efficient path to discovering advanced materials based on the this compound framework lies in the tight integration of computational design and experimental work. This synergistic approach creates a closed-loop, data-driven discovery process. researchgate.net

This modern research paradigm involves several steps:

Computational Screening : Employing ML and DFT (as described in 8.3) to design and screen a large virtual library of candidate molecules, identifying a small number of compounds with the most promising target properties (e.g., high detonation velocity, low sensitivity). acs.orgnih.gov

Targeted Synthesis : Synthesizing the top candidates identified in the screening phase using sustainable and efficient green chemistry methods (as in 8.1).

Advanced Characterization : Thoroughly characterizing the synthesized compounds' properties and monitoring the synthesis in real-time using advanced spectroscopic probes (as in 8.2) to validate computational predictions and gather new mechanistic data.

Data Feedback Loop : Feeding the new experimental data back into the ML models to improve their accuracy and predictive power for the next round of design. osti.gov

This iterative cycle, often called a property-oriented adaptive design framework, accelerates the discovery process, reduces the costs and risks associated with traditional trial-and-error experimentation, and leads to the rational design of materials with tailored properties. nih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Sulfuric acid | H₂SO₄ |

| Nitric acid | HNO₃ |

| 1-amino-3,5-dinitro-1,2,4-triazole-2 N-oxide | ADT2NO |

| 1-amino-2,5-dinitro-1,2,4-triazole-3 N-oxide | ADT3NO |

| 1-amino-3,5-dinitro-1,2,4-triazole-4 N-oxide | ADT4NO |

| 1,3,5,7-tetranitro-1,3,5,7-tetrazocane | HMX |

| 1-methyl-2,4,6-trinitrobenzene | TNT |

| 2,7-dinitro-4H,9H-bis( mdpi.comtandfonline.comnih.govtriazolo)[1,5-b:1′,5′-e] mdpi.comtandfonline.commdpi.comnih.govtetrazine | DNBTT |

| 3-nitro-1H-1,2,4-triazole | - |

| 2-nitroimidazole | - |

| ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate | [Tria-CO₂Et] |

Q & A

Q. What are the established synthetic routes for 2-methyl-4-nitro-2H-1,2,3-triazole 1-oxide?

The compound is synthesized via nitration of 2-methyl-2H-1,2,3-triazole using a mixture of fuming nitric acid and concentrated sulfuric acid. This method selectively introduces the nitro group at the 4-position of the triazole ring. Reaction conditions (e.g., temperature, stoichiometry) must be optimized to avoid over-nitration and byproduct formation .

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires high-quality crystals, and refinement is typically performed using programs like SHELXL, which handles disorder modeling and thermal parameter adjustments. The software’s robustness in small-molecule crystallography ensures accurate determination of bond lengths and angles .

Q. What spectroscopic methods are used to characterize its purity and structure?

- NMR : and NMR identify proton environments and confirm substitution patterns. For example, the methyl group at position 2 and nitro group at position 4 produce distinct splitting patterns.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight and isotopic patterns.

- IR Spectroscopy : Confirms functional groups (e.g., nitro stretching at ~1520 cm) .

Q. What are its solubility and stability profiles under standard laboratory conditions?

The compound is slightly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition temperatures >200°C, indicating moderate thermal stability for short-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitration in this compound?

Nitration occurs preferentially at the 4-position due to electronic and steric effects. The methyl group at position 2 directs electrophilic attack to the electron-rich 4-position. Computational studies (e.g., DFT) support this by showing lower activation energy for nitro-group formation at this site compared to alternative positions .

Q. How does the nitro group influence the compound’s electronic properties and reactivity?

Density functional theory (DFT) calculations reveal that the nitro group withdraws electron density, polarizing the triazole ring and enhancing electrophilic reactivity. This electronic perturbation can be quantified via molecular electrostatic potential (MESP) maps and HOMO-LUMO gaps, which correlate with experimental reactivity in substitution reactions .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Common issues include crystal twinning and disorder in the nitro or methyl groups. Strategies:

Q. What role do non-covalent interactions (e.g., hydrogen bonding) play in its solid-state packing?

C–H⋯O hydrogen bonds between the nitro group and adjacent triazole rings stabilize the crystal lattice. These interactions are critical for predicting polymorphism and designing co-crystals for enhanced physicochemical properties .

Q. How does thermal decomposition proceed, and what intermediates are formed?

Thermal decomposition studies (e.g., TGA-FTIR) suggest a multi-step process:

Q. What biological activities are associated with this compound, and how are they evaluated?

Derivatives of nitro-triazoles exhibit antibacterial and anticancer activity. In vitro assays (e.g., MIC for bacteria, MTT for cancer cells) are used. Mechanistic studies suggest nitro-reduction generates reactive species that damage DNA or inhibit enzymes like thymidylate synthase .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via thin-layer chromatography (TLC) to prevent over-nitration.

- Computational Tools : Gaussian or ORCA for DFT; Mercury for crystal packing analysis.

- Safety : Handle nitrating agents (e.g., fuming HNO) in fume hoods with blast shields due to exothermic risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.